
5-Chloro-2-iodo-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-iodo-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of chlorine and iodine atoms attached to the benzene ring, along with a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-N,N-dimethylaniline typically involves the halogenation of N,N-dimethylaniline. One common method is the iodination of 5-chloro-N,N-dimethylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
5-Chloro-2-iodo-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation may produce quinones or other oxidized products.
科学的研究の応用
5-Chloro-2-iodo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-2-iodo-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The dimethylamino group may also play a role in its activity by influencing its electronic properties and solubility.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A simpler derivative without halogen atoms.
5-Chloro-N,N-dimethylaniline: Lacks the iodine atom.
2-Iodo-N,N-dimethylaniline: Lacks the chlorine atom.
Uniqueness
5-Chloro-2-iodo-N,N-dimethylaniline is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the dimethylamino group makes it a versatile compound for various synthetic and research purposes.
特性
分子式 |
C8H9ClIN |
|---|---|
分子量 |
281.52 g/mol |
IUPAC名 |
5-chloro-2-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9ClIN/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 |
InChIキー |
REXPQRPPMBCQKM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



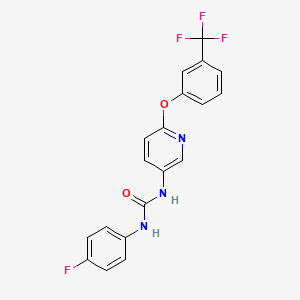
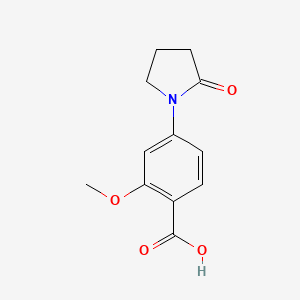
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
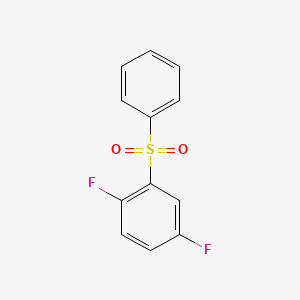
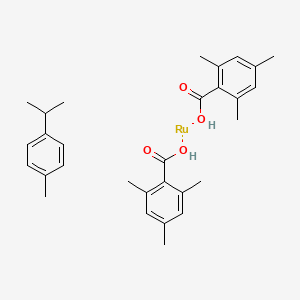
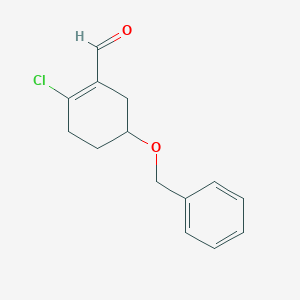

![(R)-N-[(R)-1-[4-[[6-(4-Pyridyl)-2-quinazolinyl]amino]phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B13696321.png)

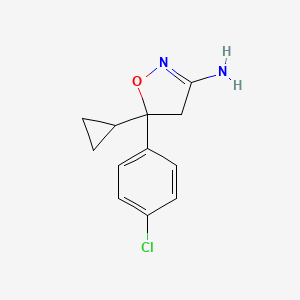

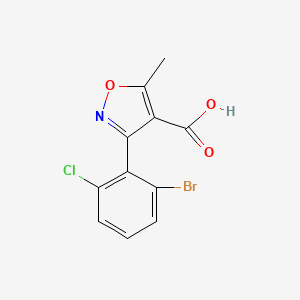
![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)
